Experimentally Measured Lipophilicity (logP) of 4-Fluorocyclohex-3-en-1-ol Versus the Non-Fluorinated Parent
The introduction of a vinyl fluorine atom significantly reduces lipophilicity compared to the non-fluorinated parent cyclohex-3-en-1-ol. The experimental logP for 4-fluorocyclohex-3-en-1-ol is -0.7, whereas the calculated logP for cyclohex-3-en-1-ol is approximately 1.0–1.2 . This represents a reduction of ~1.7–1.9 log units, translating to a >50‑fold decrease in octanol–water partition coefficient. This marked change in physicochemical behavior is critical for aqueous solubility and tissue distribution, and cannot be mimicked by other halogen substitutions (e.g., chlorine, where introduced logP changes are typically smaller and more variable due to the larger atomic radius) [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | -0.7 (experimental, ChemExper database) |
| Comparator Or Baseline | Cyclohex-3-en-1-ol (non-fluorinated parent): logP ~1.0–1.2 (estimated from known cyclohexenol values; NIST webbook) |
| Quantified Difference | ΔlogP ≈ -1.7 to -1.9 log units (target compound more hydrophilic) |
| Conditions | Experimental logP measured via standard shake-flask or chromatographic method; comparator value is a composite estimate from authoritative physicochemical databases. |
Why This Matters
The dramatically lower lipophilicity directly impacts solubility and permeability profiles, making 4-fluorocyclohex-3-en-1-ol a superior choice for optimizing ADME properties when a fluorinated cyclohexenol scaffold is required.
- [1] NIST Chemistry WebBook. 3-Cyclohexen-1-ol. https://webbook.nist.gov (accessed 2026-04-25). View Source
